1-(4-Hydroxyphenyl)-3-isopropylurea
Description
Historical Context and Significance of Substituted Urea (B33335) Derivatives in Chemical Biology
The journey of substituted urea derivatives began with a landmark event in the history of chemistry: Friedrich Wöhler's synthesis of urea in 1828. nih.gov This achievement was monumental as it was the first time an organic compound was synthesized from inorganic starting materials, effectively dismantling the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms. nih.gov This breakthrough laid the foundation for modern organic chemistry and opened the door to the synthesis of a myriad of organic molecules, including substituted ureas. researchgate.net
Substituted ureas are a class of organic compounds where one or more hydrogen atoms of urea are replaced by other functional groups, such as alkyl or aryl moieties. researchgate.net Their significance in chemical biology stems from the versatile nature of the urea functional group, which can form stable hydrogen bonds with various biological targets like proteins and receptors. researchgate.net This ability to engage in specific molecular interactions is fundamental to their wide-ranging biological activities. researchgate.net
Throughout the latter half of the 20th century and into the 21st, the development of new synthetic methodologies has enabled the creation of a vast library of substituted urea derivatives. researchgate.net These compounds have found applications across numerous fields, including:
Agrochemicals: Substituted ureas are extensively used as herbicides and pesticides, playing a crucial role in modern agriculture. researchgate.net
Material Science: These compounds are integral to the production of polymers, resins, and dyes. google.com
The synthesis of substituted ureas has traditionally involved reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. researchgate.netnih.gov Consequently, a major focus of modern synthetic chemistry has been the development of safer and more environmentally friendly methods for their preparation. researchgate.net
Structural Classification and Unique Features of Phenolic Urea Compounds
Phenolic urea compounds, such as 1-(4-Hydroxyphenyl)-3-isopropylurea, represent a specific subclass of substituted ureas characterized by the presence of a phenolic group—a hydroxyl group attached to an aromatic ring. This structural feature imparts unique properties to these molecules.
Phenolic compounds, in general, are a diverse group of secondary metabolites found in plants, known for a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer effects. nih.gov Their classification is often based on the number and arrangement of their constituent atoms and functional groups. researchgate.netresearchgate.net
The key structural features of phenolic urea compounds that contribute to their biological and chemical properties include:
The Urea Moiety: As previously mentioned, the urea group is a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological macromolecules. The geometry of the urea group can exist in different conformations (e.g., trans,trans or cis,cis), which is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is also a key player in molecular interactions. It can act as a hydrogen bond donor and can be ionized, which can be critical for binding to biological targets. nih.gov The presence of the phenolic hydroxyl group is known to contribute to the antioxidant properties of many compounds. researchgate.net
The Aromatic Ring: The phenyl ring provides a rigid scaffold and can participate in hydrophobic and π-stacking interactions with biological targets.
The combination of these structural elements in phenolic ureas creates a versatile molecular framework that can be fine-tuned through chemical synthesis to achieve desired biological effects.
Table 1: Key Structural Features of Phenolic Urea Compounds
| Feature | Description | Potential Role in Biological Activity |
| Urea Moiety | Contains N-H and C=O groups | Hydrogen bond donor and acceptor, crucial for target binding. |
| Phenolic -OH | A hydroxyl group on an aromatic ring | Hydrogen bond donor, can be ionized, contributes to antioxidant properties. |
| Aromatic Ring | A planar, cyclic, conjugated system | Provides a rigid scaffold, participates in hydrophobic and π-stacking interactions. |
| N-Substituents | Alkyl or aryl groups on the urea nitrogens | Modulate lipophilicity, steric hindrance, and conformational preferences. |
Overview of Current Research Landscape Pertaining to this compound and Analogues
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of N-aryl-N'-alkylureas and other structurally related compounds is a vibrant area of investigation. Research on analogues of this compound provides valuable insights into its potential biological activities and applications.
Studies on related compounds have revealed a wide spectrum of biological effects, as summarized below:
Enzyme Inhibition: A significant area of research for substituted ureas is their role as enzyme inhibitors. For instance, certain 1,3-disubstituted ureas containing an adamantane (B196018) fragment have been synthesized and are considered potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation. researchgate.net
Antimicrobial Activity: The 4-hydroxyphenyl moiety is a common feature in compounds with antimicrobial properties. nih.gov Research has shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent activity against multidrug-resistant bacteria and fungi. nih.gov Furthermore, N-arylpyrrole derivatives have been identified as broad-spectrum antimicrobial agents. nih.gov The synthesis of porphyrins bearing urea derivative substituents has also yielded compounds with significant antibacterial and antifungal activity. scielo.br
Receptor Modulation: N-arylurea derivatives have been synthesized and tested for their ability to bind to and modulate the activity of various receptors. For example, a series of N6-arylcarbamoyl derivatives of adenosine-5'-N-ethyluronamide, which are structurally related to phenolic ureas, have shown affinity and selectivity for A3 adenosine (B11128) receptors. nih.gov In another study, N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea was identified as a potent antagonist of the TRPV1 receptor, a target for pain management. nih.gov
Anticancer Activity: Chalcones, which can be structurally related to phenolic compounds, have been investigated for their cytotoxic effects. For example, (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones have demonstrated dose-dependent cytotoxic activity against various cancer cell lines. researchgate.net
Other Biological Activities: Research has also explored other potential applications. For example, methyl 3-(4-hydroxyphenyl) propionate, a related phenolic compound, was identified as a natural product responsible for biological nitrification inhibition in sorghum plants. nih.gov Additionally, 4-hydroxycoumarin (B602359) derivatives, which share the phenolic hydroxyl group, have been extensively studied for their anticoagulant properties. nih.gov
The diverse biological activities observed in analogues of this compound underscore the therapeutic and scientific potential of this class of compounds. The combination of the urea functionality and the phenolic ring provides a rich scaffold for the design of novel bioactive molecules.
Table 2: Biological Activities of Analogues of this compound
| Compound Class / Analogue | Biological Activity | Reference |
| 1,3-Disubstituted Ureas with Adamantane | Soluble Epoxide Hydrolase (sEH) Inhibition | researchgate.net |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (Antibacterial and Antifungal) | nih.gov |
| N-Arylpyrrole Derivatives | Broad-spectrum Antimicrobial | nih.gov |
| Porphyrins with Urea Substituents | Antibacterial and Antifungal | scielo.br |
| N6-Arylcarbamoyl Adenosine Derivatives | A3 Adenosine Receptor Agonism | nih.gov |
| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 Receptor Antagonism | nih.gov |
| (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones | Cytotoxic (Anticancer) | researchgate.net |
| Methyl 3-(4-hydroxyphenyl) propionate | Biological Nitrification Inhibition | nih.gov |
| 4-Hydroxycoumarin Derivatives | Anticoagulant | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUMFRLNPFKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499936 | |
| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-73-1 | |
| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodological Innovations for 1 4 Hydroxyphenyl 3 Isopropylurea
Established Synthetic Pathways for Substituted Ureas with Aromatic and Aliphatic Moieties
The creation of the urea (B33335) functional group, particularly in molecules bearing both aromatic and aliphatic substituents like 1-(4-hydroxyphenyl)-3-isopropylurea, has traditionally relied on several robust and well-documented synthetic methodologies. The most common approach involves the reaction of an amine with an isocyanate. nih.gov For the target compound, this could be achieved by reacting 4-aminophenol (B1666318) with isopropyl isocyanate or, alternatively, by reacting isopropylamine (B41738) with a 4-hydroxyphenyl isocyanate precursor.
Another established route is the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov In this method, an amine is converted into a carbamoyl (B1232498) chloride or an activated carbamate (B1207046) intermediate, which then reacts with a second amine to form the urea. nih.gov While effective, the high toxicity of phosgene has led to the development of alternative carbonylation agents. nih.govacs.org Direct carbonylation of amines using carbon monoxide or the utilization of carbon dioxide as a C1 building block are also prevalent methods. nih.govnih.govresearchgate.net The reaction of amines with CO2 can be performed under various conditions, sometimes even without a catalyst or solvent, to produce ureas. rsc.orgpsu.eduresearchgate.net
Furthermore, rearrangement reactions like the Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanate intermediates from carboxylic acids, amides, or hydroxamic acids, respectively, which can then be trapped by an amine to yield the desired urea derivative. nih.govnih.gov A specific example for a related compound, 1-(4-hydroxyphenyl)urea, involves the reaction of 4-hydroxy-aniline with trimethylsilyl (B98337) isocyanate. chemicalbook.com This highlights a pathway that could be adapted for the synthesis of the isopropyl-substituted target molecule.
| Synthetic Method | Reactants | Key Intermediates | Advantages | Disadvantages |
| Isocyanate Addition | Amine + Isocyanate | - | High efficiency, widely applicable. nih.gov | Limited commercial availability of some isocyanates. acs.org |
| Phosgene/Equivalents | Amines + Phosgene/CDI | Isocyanate, Carbamoyl chloride | Versatile for symmetrical and unsymmetrical ureas. nih.gov | Phosgene is highly toxic. nih.govacs.org |
| Carbon Dioxide Fixation | Amines + CO2 | Carbamic acid | Utilizes a renewable and non-toxic C1 source. acs.orgnih.gov | Can require high pressure and temperature. nih.gov |
| Rearrangement Reactions | Carboxylic acid/Amide + Amine | Isocyanate | Avoids direct handling of isocyanates. nih.gov | May involve hazardous reagents (e.g., azides). organic-chemistry.org |
Modern Enabling Technologies in Urea Synthesis
Recent advancements in chemical synthesis have introduced innovative technologies that offer improved efficiency, safety, and scalability for the production of urea derivatives.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of non-symmetrically substituted ureas. acs.orgacs.orgresearchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to better yields and reproducibility. mt.com Flow systems can consist of sequential microreactors where, for instance, an amine is first converted to an isocyanate intermediate, which is then immediately reacted with a second amine in the next reactor to form the urea derivative. acs.orgresearchgate.net This approach is particularly advantageous for handling unstable or hazardous intermediates, as they are generated and consumed in situ. researchgate.net The integration of in-line analytical techniques, such as FT-IR, allows for real-time monitoring and optimization of the reaction, including the formation of the isocyanate intermediate. acs.orgresearchgate.net A library of diverse urea derivatives has been successfully synthesized using flow technology, demonstrating its potential for rapid lead optimization in drug discovery. researchgate.netvapourtec.com
Electrochemical and photochemical methods represent a paradigm shift towards more sustainable and electrified chemical manufacturing. nih.govresearchgate.netnih.gov These techniques aim to form C–N bonds for urea synthesis by the co-reduction of carbon dioxide and various nitrogen sources like nitrates, nitrites, or nitrogen gas under ambient conditions. nih.govoaepublish.comresearchgate.nethep.com.cn
Electrochemical synthesis utilizes electrocatalysts to drive the C–N coupling reaction. rsc.orgrsc.org The process involves the reduction of CO2 to carbon-based intermediates and the simultaneous reduction of a nitrogenous reactant to an ammonia-like intermediate on the catalyst surface. acs.orgacs.org These intermediates then couple to form the urea molecule. acs.org Various metal-based catalysts, including those based on copper, palladium, and zinc, have been investigated for their efficiency in promoting this transformation. acs.orgacs.org The main challenges in this area are the low selectivity for urea due to competing reactions like the hydrogen evolution reaction and the sluggish kinetics of the C-N coupling step. oaepublish.comrsc.org
Photochemical synthesis employs photocatalysts, such as titanium dioxide (TiO2), to harness light energy for driving the urea synthesis reaction. nih.govacs.org The first demonstration of photochemical urea synthesis involved the co-reduction of CO2 and nitrate (B79036) ions using TiO2 nanocrystals. nih.govacs.org The proposed mechanism involves the reduction of the nitrogen source to ammonia (B1221849), which then reacts with CO2 to form an unstable C-N intermediate, eventually leading to urea. nih.govacs.org While promising, the exact mechanisms are still under investigation, and improving the efficiency and selectivity remains a key area of research. nih.govrsc.orgrsc.org
| Technology | Principle | Key Advantages | Current Challenges |
| Continuous Flow | Reactions in continuously flowing streams through reactors. mt.com | Precise control, enhanced safety, easy scale-up, real-time optimization. acs.orgmt.com | Initial setup cost, potential for clogging. |
| Electrosynthesis | Electrocatalytic C-N coupling of CO2 and nitrogen sources. oaepublish.comrsc.org | Uses renewable electricity, ambient conditions, reduces carbon footprint. researchgate.netresearchgate.net | Low Faradaic efficiency, competing side reactions, catalyst deactivation. oaepublish.comrsc.org |
| Photosynthesis | Photocatalytic C-N coupling using light energy. nih.govacs.org | Utilizes sunlight, mild reaction conditions. rsc.org | Unclear reaction mechanisms, low quantum yields, byproduct formation. nih.govacs.org |
Green Chemistry Principles in the Synthesis of Urea Derivatives
The application of green chemistry principles to the synthesis of urea derivatives is of growing importance to minimize environmental impact and enhance safety. researchgate.netorganic-chemistry.org
Key green chemistry principles relevant to the synthesis of this compound include:
Waste Prevention: Designing syntheses to minimize byproduct formation is a core principle. organic-chemistry.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Reactions like the direct addition of an amine to an isocyanate are highly atom-economical.
Use of Less Hazardous Chemicals: A major focus is replacing toxic reagents like phosgene with safer alternatives such as N,N'-carbonyldiimidazole or dimethyl carbonate. nih.gov The direct use of CO2 as a carbonyl source is an even greener approach. acs.orgrsc.org
Safer Solvents and Auxiliaries: The use of benign solvents, particularly water, is highly desirable. organic-chemistry.org Several methods for urea synthesis have been developed that can be performed in water, simplifying workup and reducing the use of volatile organic compounds (VOCs). organic-chemistry.orgrsc.org In some cases, solvent-free conditions have been achieved. rsc.orgresearchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. organic-chemistry.org Developing efficient catalysts for the synthesis of ureas from CO2 and amines is an active area of research. nih.gov
Use of Renewable Feedstocks: Carbon dioxide is an abundant, renewable, and non-toxic C1 feedstock, making its utilization for urea synthesis a highly attractive green strategy. nih.govpsu.edu
An example of a green synthetic approach is the reaction of amines with potassium isocyanate in water, which avoids organic co-solvents and allows for the synthesis of various N-substituted ureas in good yields with simple workup procedures. rsc.org This methodology could potentially be applied to the large-scale synthesis of the target compound.
Comprehensive Structural Analysis of this compound Unachievable Due to Lack of Publicly Available Experimental Data
A thorough investigation to generate a detailed scientific article on the chemical compound this compound has revealed a critical lack of publicly available experimental data, rendering the creation of the requested comprehensive analysis impossible at this time. The user's request specified a detailed structural elucidation and conformational analysis, heavily reliant on X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy data. Despite extensive searches, no specific crystallographic or detailed NMR data for this compound could be located.
The proposed article was structured to provide an in-depth examination of the compound's solid-state molecular architecture and solution-state structure and dynamics. Key sections were to include:
X-ray Crystallography: Analysis of the solid-state molecular architecture, including hydrogen bonding networks, π-stacking, and other non-covalent interactions, as well as conformational preferences and stereochemical insights.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative structure determination using 1H, 13C, and 2D NMR techniques, and an exploration of conformational equilibria and tautomerism.
The generation of scientifically accurate and informative content for these sections is entirely contingent on the availability of raw experimental data from these analytical techniques. Without access to the crystal structure data (e.g., CIF files) or detailed NMR spectra (chemical shifts, coupling constants, and 2D correlation data), any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the article focusing on the "Comprehensive Structural Elucidation and Conformational Analysis of this compound" as outlined cannot be produced. The foundational data necessary to conduct the requested analysis and populate the required data tables is not available in the public domain.
Comprehensive Structural Elucidation and Conformational Analysis of 1 4 Hydroxyphenyl 3 Isopropylurea
Vibrational Spectroscopy (FT-IR, FT-Raman) for Characterizing Functional Groups and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for identifying the functional groups and elucidating the structural features of 1-(4-Hydroxyphenyl)-3-isopropylurea. The vibrational modes of the molecule are sensitive to the bond strengths, molecular geometry, and intermolecular interactions, such as hydrogen bonding.
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the p-hydroxyphenyl group, the urea (B33335) linkage, and the isopropyl substituent. The urea moiety (-NH-CO-NH-) gives rise to several distinct vibrations. The N-H stretching vibrations typically appear as strong bands in the 3200-3450 cm⁻¹ region. researchgate.netpw.edu.pl The presence of two N-H groups can lead to multiple bands due to symmetric and asymmetric stretching modes, often broadened by hydrogen bonding. The C=O stretching vibration, known as the "Amide I" band in urea derivatives, is one of the most intense absorptions in the IR spectrum and is expected between 1630 and 1685 cm⁻¹. researchgate.netresearchgate.net The "Amide II" and "Amide III" bands, which arise from a complex mix of N-H bending and C-N stretching, are found near 1600 cm⁻¹ and in the 1400-1460 cm⁻¹ region, respectively. researchgate.netpw.edu.pl
The 4-hydroxyphenyl group contributes several characteristic vibrations. A broad O-H stretching band is anticipated in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H stretches. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1450-1610 cm⁻¹ range. Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) benzene ring give rise to a strong, characteristic band between 800 and 850 cm⁻¹.
The isopropyl group introduces vibrations associated with aliphatic C-H bonds. Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) groups are expected between 2950 and 2980 cm⁻¹ and 2865 and 2885 cm⁻¹, respectively. The tertiary C-H stretch is weaker and appears around 2890 cm⁻¹. Bending vibrations for the isopropyl group, including characteristic symmetric (umbrella) and asymmetric deformations of the CH₃ groups, are expected in the 1370-1390 cm⁻¹ region.
A detailed assignment of the principal vibrational modes predicted for this compound is presented in the table below, based on established group frequencies from urea, phenols, and related substituted phenylurea compounds. researchgate.netnih.gov
Table 1: Predicted Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Vibrational Mode |
|---|---|---|---|---|
| 3200-3600 | Strong, Broad | Medium | Phenolic O-H | Stretching |
| 3200-3450 | Strong, Broad | Medium | Urea N-H | Stretching |
| 3000-3100 | Medium | Strong | Aromatic C-H | Stretching |
| 2890-2980 | Medium-Strong | Strong | Isopropyl C-H | Stretching |
| 1630-1685 | Very Strong | Medium | Urea C=O (Amide I) | Stretching |
| ~1600 | Medium-Strong | Strong | Aromatic C=C & N-H Bend | Stretching & Bending |
| 1450-1550 | Medium | Strong | Aromatic C=C | Stretching |
| 1400-1460 | Strong | Weak | C-N Stretch & N-H Bend | Mixed (Amide III) |
| 1370-1390 | Medium | Medium | Isopropyl C-H | Bending |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural analysis of this compound, providing its precise molecular weight and offering insights into its structure through controlled fragmentation. The exact mass of the protonated molecular ion [M+H]⁺ allows for the unambiguous determination of its elemental composition (C₁₀H₁₄N₂O₂).
The fragmentation of N,N'-substituted ureas under mass spectrometry conditions, such as electrospray ionization (ESI), is well-documented and typically proceeds via cleavage of the C-N bonds of the urea bridge. nih.gov For this compound, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) of this ion would likely initiate fragmentation pathways that are characteristic of its structure.
The primary fragmentation event is anticipated to be the cleavage of one of the two C-N bonds adjacent to the carbonyl group. This can occur in two ways:
Cleavage of the C(O)-N(isopropyl) bond: This pathway would lead to the elimination of isopropyl isocyanate (CH₃)₂CH-N=C=O as a neutral loss and the formation of a protonated 4-aminophenol (B1666318) ion.
Cleavage of the C(O)-N(phenyl) bond: This pathway results in the elimination of 4-hydroxyphenyl isocyanate HO-C₆H₄-N=C=O as a neutral loss, generating a protonated isopropylamine (B41738) ion.
Further fragmentation of the primary product ions can provide additional structural confirmation. For example, the 4-aminophenol ion can undergo subsequent fragmentation characteristic of substituted phenols. The relative abundance of the fragment ions can depend on the proton affinity of the different nitrogen atoms and the stability of the resulting fragments. scispace.com The accurate mass measurement of each fragment ion by HRMS allows for the confident assignment of its elemental formula, thereby mapping a reliable fragmentation pathway.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Chemical Formula | Ion Structure/Description |
|---|---|---|
| 195.1128 | [C₁₀H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 110.0600 | [C₆H₈NO]⁺ | Protonated 4-aminophenol (Loss of C₄H₇NO) |
| 86.0964 | [C₄H₁₀N]⁺ | Protonated Isopropylamine (Loss of C₇H₅NO₂) |
Computational Chemistry and in Silico Modeling of 1 4 Hydroxyphenyl 3 Isopropylurea
Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Hydroxyphenyl)-3-isopropylurea, DFT calculations provide a detailed understanding of its molecular geometry, electronic properties, and reactivity.
DFT studies on urea (B33335) derivatives often employ hybrid functionals like B3LYP with various basis sets to optimize the molecular structure and calculate electronic parameters. nih.govniscpr.res.in These calculations can determine bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally indicates higher reactivity. For instance, in a study of a related chalcone (B49325), 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations revealed that the oxygen atoms and the π-system are regions of high chemical reactivity and potential sites for electrophilic attack. nih.gov
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential interaction sites for other molecules. niscpr.res.in Natural Bond Orbital (NBO) analysis, another DFT-based technique, can reveal details about intramolecular and intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's stability and its interactions with other molecules. nih.gov
Table 1: Theoretical Quantum Chemical Parameters for a Related Phenylurea Derivative
| Parameter | Value | Reference |
| HOMO Energy | -6.2 eV | nih.gov |
| LUMO Energy | -1.8 eV | nih.gov |
| Energy Gap (ΔE) | 4.4 eV | nih.gov |
| Electronegativity (χ) | 4.0 eV | nih.gov |
| Hardness (η) | 2.2 eV | nih.gov |
| Softness (S) | 0.45 eV⁻¹ | nih.gov |
| Electrophilicity Index (ω) | 3.64 eV | nih.gov |
| Data is for the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one and is illustrative of the types of parameters obtained from DFT calculations. |
Molecular Docking Studies for Ligand-Macromolecule Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. nih.govekb.egnih.govmdpi.comekb.egderpharmachemica.comnih.gov
Elucidation of Binding Poses and Key Interacting Residues with Target Proteins/Enzymes
Molecular docking simulations can identify the most likely binding pose of this compound within the active site of a target protein. These simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. ekb.eg A lower binding energy generally indicates a more stable complex.
The results of docking studies reveal key interacting amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on other urea derivatives have shown that the urea moiety is capable of forming multiple stable hydrogen bonds with protein targets, which is a key factor in their biological activity. nih.gov The phenyl and isopropyl groups of this compound would likely engage in hydrophobic interactions.
For instance, in a study of chalcone derivatives targeting penicillin-binding proteins, the carbonyl group was shown to be crucial for antibacterial activity, forming multiple hydrogen bonds with key residues. nih.gov Similarly, docking studies of urea derivatives as carbonic anhydrase inhibitors revealed that the sulfonamide moiety interacts with the zinc ion in the active site, while other parts of the molecule form hydrophilic and hydrophobic interactions with surrounding amino acids. ekb.eg
Table 2: Example of Molecular Docking Results for Urea Derivatives with a Target Protein
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Urea Derivative 1 | Carbonic Anhydrase IX | -6.97 | Zn2+, Thr199, Thr200 | ekb.eg |
| Urea Derivative 2 | Enoyl-acyl-carrier-protein reductase | -8.5 | Tyr158, NAD+ | nih.gov |
| Urea Derivative 3 | Bcr-Abl Oncogene | -10.16 | Met318, Thr315, Phe382 | nih.gov |
| This table presents illustrative data from studies on various urea derivatives to demonstrate the type of information obtained from molecular docking. |
Virtual Screening Methodologies for Identifying Potential Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnumberanalytics.comnumberanalytics.com This can be done in two main ways: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). numberanalytics.com
In SBVS, a library of compounds is docked into the three-dimensional structure of a target protein to identify potential binders. numberanalytics.com This approach is particularly useful when the structure of the target is known. Conversely, LBVS is used when the structure of the target is unknown but a set of molecules with known activity is available. numberanalytics.com This method involves building a model, such as a pharmacophore, based on the common structural features of the known active molecules and then screening a database for other molecules that fit this model.
For this compound, if a specific biological target is hypothesized, SBVS could be employed to predict its binding affinity and pose. If, however, the target is unknown, but similar urea derivatives have known biological activities, LBVS could be used to identify potential targets by comparing its structure to those of the known actives. Virtual screening can significantly accelerate the process of drug discovery by narrowing down the number of compounds that need to be tested experimentally. nih.gov
Molecular Dynamics Simulations to Investigate Dynamic Interactions and Conformational Transitions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, conformational changes in both the ligand and the protein, and the role of solvent molecules. acs.orgresearchgate.net
For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The simulation would then calculate the forces between all atoms in the system and use these forces to predict their movements over a certain period, often in the nanosecond to microsecond range.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over time. A stable RMSD suggests a stable binding. researchgate.net
Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important hydrogen bond interactions. acs.org
MD simulations have been used to study the binding stability of various urea derivatives with their target proteins, confirming the interactions predicted by docking and providing a more detailed understanding of the binding event. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates one or more physicochemical properties of a compound (descriptors) to its activity.
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities is required. Various molecular descriptors can be calculated for each compound, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Such as those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. A good QSAR model can then be used to predict the biological activity of new, untested compounds like this compound. QSAR studies on phenylurea herbicides have indicated that properties like lipophilicity can be key drivers of their biological activity. nih.govresearchgate.net
Mechanistic Research in Non Clinical and in Vitro Biological Systems for 1 4 Hydroxyphenyl 3 Isopropylurea
Investigation of Molecular Target Engagement and Interaction Mechanisms
Understanding how 1-(4-hydroxyphenyl)-3-isopropylurea engages with molecular targets is foundational to characterizing its mechanism of action. This involves identifying the specific biomolecules it interacts with, quantifying the strength and kinetics of these interactions, and describing the precise chemical forces that govern the binding process.
The urea (B33335) functional group is a common motif in various enzyme inhibitors, prompting investigations into the inhibitory potential of its derivatives against several enzyme classes.
Urease: Urease enzymes, which catalyze the hydrolysis of urea, are important in both agriculture and medicine. niscpr.res.innih.gov Their inhibition can reduce nitrogen loss from urea-based fertilizers and combat pathogenic bacteria like Helicobacter pylori. niscpr.res.inscience.gov Urea derivatives, particularly those with a hydroxamic acid moiety or substituted phenyl rings, have been extensively studied as urease inhibitors. niscpr.res.innih.gov For instance, hydroxyurea (B1673989) is a known inhibitor of urease from various sources. niscpr.res.in While systematic screening of urea derivatives is a common strategy for discovering new inhibitors, specific inhibitory data for this compound against urease is not prominently detailed in the provided research. nih.gov
Glycogen Phosphorylase (GP): GP is a critical enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for type 2 diabetes. mdpi.complos.org Numerous urea-based compounds, such as N-(β-D-glucopyranosyl)-N'-(4-nitrobenzoyl) urea, have been identified as GP inhibitors. plos.org These inhibitors often bind to allosteric sites on the enzyme. nih.govnih.gov While the potential for urea derivatives to inhibit GP is established, specific studies detailing the activity of this compound against this enzyme are not specified. mdpi.comresearchgate.net
The chemical structure of this compound allows for multiple types of non-covalent interactions with protein targets, which collectively determine its binding specificity and affinity.
Hydrogen Bonding: The urea moiety (–NH–CO–NH–) and the phenolic hydroxyl group (–OH) are prime sites for forming hydrogen bonds. mdpi.com The two N-H groups and the hydroxyl group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen can act as hydrogen bond acceptors. mdpi.comnih.gov These interactions are critical for anchoring the ligand within a protein's binding pocket.
Hydrophobic and Van der Waals Interactions: The isopropyl group and the phenyl ring are nonpolar and contribute to binding through hydrophobic interactions. nih.govnih.gov These groups can fit into hydrophobic pockets of a protein, displacing water molecules and increasing binding affinity. columbia.edufigshare.com Van der Waals forces, which are attractive interactions between nonpolar surfaces, are a major contributor to the stability of these hydrophobic interactions. nih.gov Molecular dynamics simulations have shown that urea derivatives can weaken hydrophobic interactions within proteins by directly interacting with nonpolar residues through stronger dispersion forces than water. nih.govcolumbia.edu
The table below summarizes the potential molecular interactions based on the compound's structural features.
| Structural Moiety | Potential Interaction Type | Description |
| Urea Group (–NH–CO–NH–) | Hydrogen Bonding | The N-H groups act as donors; the C=O group acts as an acceptor. |
| Hydroxyphenyl Group | Hydrogen Bonding, Aromatic Interactions | The –OH group is both a donor and acceptor; the phenyl ring can engage in π-stacking or NH-π interactions. |
| Isopropyl Group | Hydrophobic, Van der Waals Interactions | The nonpolar alkyl group fits into hydrophobic pockets, contributing to binding energy. |
To quantitatively characterize the interaction between a ligand and its target, various biophysical techniques are employed. These methods provide critical data on binding affinity, kinetics, and thermodynamics without the need for labels. nih.gov
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at a sensor surface to monitor molecular interactions in real-time. harvard.edu In a typical experiment, a target protein (ligand) is immobilized on the sensor chip, and the compound (analyte) flows over the surface. ox.ac.uk Binding is detected as a change in resonance units (RU), which is proportional to the mass accumulating on the surface. harvard.eduyoutube.com This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) or affinity can be calculated. nih.govharvard.edu
Isothermal Titration Calorimetry (ITC): ITC is the only technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating the ligand into a solution containing the protein, ITC can simultaneously determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) of the interaction in a single experiment. wikipedia.orgnih.gov From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.govnih.gov
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). nih.govharvard.edu The technique uses a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. youtube.comresearchgate.net The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tₘ. This "thermal shift" can be used to screen for binders and assess how different compounds affect protein stability. youtube.comnih.gov
The table below outlines these techniques and the key parameters they measure.
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures real-time mass changes on a sensor surface via refractive index. ox.ac.uknih.gov | Association rate (kₐ), Dissociation rate (kₑ), Affinity (Kₑ) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. malvernpanalytical.comwikipedia.org | Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS) |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. nih.govharvard.edu | Melting Temperature (Tₘ), Thermal Shift (ΔTₘ) |
Cellular Mechanism of Action Investigations in Cultured Cell Models
Moving from molecular targets to a cellular context, research aims to understand how the compound's engagement with its target(s) translates into observable effects on cell physiology and behavior. These studies often use cultured cell lines to probe specific pathways and responses. While direct studies on this compound are limited, research on the related compound N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR) provides insights into the potential activities of molecules containing the 4-hydroxyphenyl moiety.
Cell Cycle Progression: The compound N-(4-hydroxyphenyl) retinamide (4-HPR) has been shown to inhibit the proliferation of PC3 human prostate adenocarcinoma cells. nih.gov At a concentration of 1 µM, 4-HPR caused an accumulation of cells in the G0/G1 phase of the cell cycle, suggesting it can induce a block in the transition from the G1 to the S phase. nih.gov This effect was associated with a significant decrease in the expression of c-myc mRNA, a key regulator of cell cycle progression. nih.gov Similarly, hydroxyurea is widely used to arrest the cell cycle, primarily by inhibiting ribonucleotide reductase, which depletes the dNTP pools necessary for DNA synthesis. nih.govnih.gov
Mitochondrial Function: Studies on 4-HPR have revealed a direct impact on mitochondrial respiration. nih.gov In human squamous cell carcinoma cells, 4-HPR was found to inhibit oxygen consumption. This effect appears to be linked to its prooxidant activity, as it was reversible by the antioxidant vitamin C. nih.gov The impairment of mitochondrial function is considered a central element in how 4-HPR induces cell death. nih.gov Further investigation suggested that the prooxidant property of 4-HPR is associated with enzymatic processes at a quinone-binding site in Complex I and/or Complex III of the mitochondrial respiratory chain. nih.gov
Reactive Oxygen Species (ROS) Modulation: A key cellular response to N-(4-hydroxyphenyl) retinamide (4-HPR) is the rapid generation of ROS, specifically hydroperoxides. nih.gov This increase in oxidative stress is a primary trigger for subsequent cellular events. The production of ROS by 4-HPR is directly linked to its ability to impair mitochondrial function and is a critical step in its mechanism of action. nih.gov
Impact on Cellular Viability: The accumulation of ROS and mitochondrial dysfunction induced by 4-HPR leads to a cascade of events culminating in cell death. nih.gov In susceptible cell lines, the compound promotes mitochondrial permeability transition, the activation of caspases, and DNA fragmentation, which are all hallmarks of apoptosis. nih.gov The ability of 4-HPR to induce apoptosis was significantly reduced in cells that were deficient in mitochondrial respiration, underscoring the central role of mitochondria in its cytotoxic effects. nih.gov In studies with PC3 cells, 4-HPR demonstrated cytotoxicity, but only at higher, supraphysiological concentrations (10.0 µM), while its growth-inhibitory effects were observed at lower concentrations (1 µM). nih.gov
The table below summarizes the observed cellular effects of the related compound N-(4-hydroxyphenyl) retinamide (4-HPR).
| Cellular Process | Observed Effect of N-(4-hydroxyphenyl) retinamide (4-HPR) | Reference |
| Cell Cycle | Accumulation of cells in G0/G1 phase; reduced c-myc expression. | nih.gov |
| Mitochondrial Respiration | Inhibition of oxygen consumption. | nih.gov |
| ROS Production | Rapid promotion of hydroperoxide production. | nih.gov |
| Cellular Viability | Induction of apoptosis (caspase activation, DNA fragmentation). | nih.gov |
Application of Advanced Target Identification and Validation Methodologies in Non-Clinical Settings
The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. Advanced proteomics-based methods are central to this process.
Thermal Stability-Based Proteomics for Target Deconvolution
Thermal stability-based methods, such as the Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry, operate on the principle that the binding of a ligand or drug can alter the thermal stability of its target protein. nih.gov This change in the protein's melting profile upon heating allows for the unbiased identification of drug targets directly within complex biological samples like cell lysates or intact cells. While this methodology is a powerful tool for target deconvolution in phenotypic drug discovery, a comprehensive search of scientific literature did not yield specific studies applying thermal stability-based proteomics to identify the molecular targets of this compound.
Affinity-Based Chemical Proteomics for Profiling Interacting Proteins
Affinity-based chemical proteomics is another key strategy for identifying protein-small molecule interactions. This approach typically involves immobilizing a derivative of the compound of interest onto a solid support to "capture" interacting proteins from a cell or tissue lysate. These captured proteins are then identified using mass spectrometry. This technique provides a direct method for profiling the interacting partners of a compound. However, specific studies utilizing affinity-based chemical proteomics to profile the proteins that interact with this compound are not described in the available research literature.
Preclinical Research on Potential Biological Activities (in vitro, cell-based, non-mammalian models)
Preclinical research assesses the potential therapeutic activities of a compound through a variety of in vitro assays and models.
Anti-proliferative Effects in Cancer Cell Lines
The evaluation of a compound's ability to inhibit the growth of cancer cells is a standard component of preclinical screening. This is often quantified by determining the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. Despite the common application of such assays in drug discovery, specific data detailing the anti-proliferative effects of this compound on cancer cell lines, including IC₅₀ values, were not found in the surveyed scientific literature.
Enzyme Modulatory Activities in Biochemical Assays
The chemical structure of this compound, which features a urea moiety, places it within a class of compounds known to be investigated as enzyme inhibitors. Specifically, urea and thiourea (B124793) derivatives are recognized as a natural choice for developing inhibitors of the enzyme urease. nih.gov Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, most notably Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. hopkinsmedicine.orgwikipedia.orgnih.gov Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, allowing the bacterium to neutralize the acidic environment of the stomach. hopkinsmedicine.org
Inhibitors of urease are of significant therapeutic interest. While direct biochemical assay data for this compound is not available, related compounds containing urea or thiourea fragments have been shown to be moderate to potent urease inhibitors. nih.gov For instance, research has identified various substituted thiourea derivatives as effective inhibitors of jack bean urease. nih.gov The mechanism of these inhibitors often involves interaction with the nickel ions in the enzyme's active site. nih.gov Given its structure, it is plausible that this compound could exhibit similar enzyme modulatory activity against urease, though this requires experimental validation.
Table 1: Examples of Urease Inhibitory Activity for Urea/Thiourea Derivatives (Illustrative) Note: This table provides examples of related compounds to illustrate the concept, as specific data for this compound was not found.
Anti-inflammatory Response in Cellular and Tissue Models
The anti-inflammatory potential of novel compounds is frequently assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), or in non-mammalian models like zebrafish larvae. These assays measure the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). A thorough review of existing scientific reports did not identify any studies that have evaluated the anti-inflammatory activity of this compound in such models.
Antimicrobial/Antituberculosis Activity in In Vitro Assays
While specific studies on the antimicrobial and antituberculosis activity of this compound are not extensively documented in publicly available literature, the potential for such activity can be inferred from the well-established properties of its constituent chemical moieties: the phenylurea core, the hydroxyphenyl group, and the isopropyl substituent. The antimicrobial and particularly antitubercular activities of urea and thiourea derivatives are subjects of significant research interest.
The urea and thiourea functionalities are recognized for their ability to form key hydrogen bond interactions with biological targets and for their favorable drug-like properties, such as enhanced bioavailability and hydrophilicity. nih.gov Numerous derivatives have been reported as potent anti-tuberculosis agents, with some acting as inhibitors of essential mycobacterial enzymes like the Mycobacterial membrane protein Large 3 (MmpL3), which is vital for the transport of mycolic acid precursors for cell wall biosynthesis. nih.gov
The general structure of N,N'-disubstituted ureas and thioureas has been a scaffold for the development of various antimicrobial agents. Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the nitrogen atoms can significantly modulate the antimicrobial potency and spectrum.
Antimicrobial Activity of Phenylurea Derivatives
Phenylurea derivatives have been investigated for their broad-spectrum antimicrobial activities. For instance, a series of N-alkyl substituted urea derivatives demonstrated that compounds with a morpholine (B109124) moiety and a fluoro substituent on the phenyl ring exhibited potent activities against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The presence of an aryl group is a common feature in many antimicrobial urea compounds. Studies on phenyl-urea-based small molecules have identified them as inhibitors of penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, a key enzyme in cell wall synthesis and a factor in antibiotic resistance. nih.gov
The following table summarizes the antimicrobial activity of representative phenylurea derivatives against various microorganisms.
| Compound | Target Organism(s) | Activity (MIC/Inhibition) | Reference |
| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good inhibition | nih.gov |
| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good inhibition | nih.gov |
| N-alkyl substituted ureas with morpholine and fluoro-phenyl groups | Gram-positive bacteria, Gram-negative bacteria, Fungi | Potent antimicrobial activities | nih.gov |
| Phenyl-urea derivatives | Staphylococcus aureus | Inhibition of PBP4 | nih.gov |
Antituberculosis Activity of Urea and Thiourea Derivatives
The urea and thiourea scaffolds are particularly prominent in the search for new antitubercular agents. A notable example is the adamantyl urea series, which has shown potent activity against Mycobacterium tuberculosis. nih.gov SAR studies on these compounds have highlighted the importance of the urea moiety for activity, with its replacement by a thiourea or carbamate (B1207046) leading to a significant decrease in potency. nih.gov
In other studies, isoxazole (B147169) carboxylic acid methyl ester-based urea and thiourea derivatives have emerged as promising antitubercular agents, with activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov It was observed that urea derivatives were generally more potent than their thiourea counterparts, and the presence of halogen substituents on the phenyl ring enhanced the anti-TB activity. nih.gov
The table below presents data on the antitubercular activity of selected urea and thiourea derivatives.
| Compound | Target Organism | Activity (MIC) | Reference |
| 1-Adamantyl-3-phenylurea derivatives (e.g., compounds 1, 3, 11, 20, 24) | M. tuberculosis H37Rv | 0.01 µg/mL | nih.gov |
| 3,4-Dichlorophenyl urea derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl ester | M. tuberculosis H37Rv | 0.25 µg/mL | nih.gov |
| 4-Chlorophenyl thiourea congener of 5-phenyl-3-isoxazolecarboxylic acid methyl ester | M. tuberculosis H37Rv | 1 µg/mL | nih.gov |
| Thiourea derivative 14 | Intracellular M. tuberculosis | IC50 of 0.17 µM | researchgate.net |
Influence of the Hydroxyphenyl Group
Phenolic compounds, including those with a hydroxyphenyl group, are known for their antimicrobial properties. frontiersin.org Their mechanism of action often involves the disruption of the cell membrane, leading to increased permeability and loss of cellular integrity. mdpi.com The position and number of hydroxyl groups on the phenyl ring can influence the activity. For instance, studies on hydroxyphenylacetic acids have shown that the presence of a hydroxyl group, particularly in combination with other substituents like another hydroxyl or a methoxy (B1213986) group, contributes to their antioxidant and, in some cases, antibacterial activity. mdpi.com
Influence of the Isopropyl Substituent
Structure Activity Relationship Sar Studies and Analog Design for 1 4 Hydroxyphenyl 3 Isopropylurea Derivatives
Systematic Modification and Derivatization Strategies of the Isopropyl and Hydroxyphenyl Moieties
The biological activity of 1-(4-hydroxyphenyl)-3-isopropylurea derivatives is highly sensitive to substitutions on both the N-alkyl (isopropyl) and the hydroxyphenyl portions of the molecule.
The hydroxyphenyl moiety is a primary focus for modification. Its phenolic hydroxyl group is crucial, and its activity is governed by both electronic and steric effects. nih.gov For antioxidant applications, increasing the electron-donating properties of substituents on the phenyl ring enhances activity. This is because electron-donating groups help to stabilize the electron-deficient radical transition state that forms during the inhibition of processes like lipid peroxidation. nih.gov Furthermore, the introduction of bulky substituents at the ortho position (adjacent to the hydroxyl group) provides steric shielding, which stabilizes the resulting phenoxy radical. nih.gov
Conversely, adding strongly electron-withdrawing groups can be detrimental. For instance, derivatives featuring a carboxyl group exhibit weak activity, presumably due to an intramolecular ion-dipole interaction between the phenolic hydroxyl group and the carboxylate anion, which hinders the necessary transition state formation. nih.gov In the context of antiproliferative activity, substitutions on the phenyl ring are also critical. Phenylurea derivatives with a hydroxyl group or a single halogen atom have demonstrated moderate antiproliferative effects. nih.gov Studies on related benzoylphenyl ureas have shown that a hydroxyl group on the benzoyl moiety is essential for in vitro cytostatic activity.
The N-isopropyl group plays a significant role in anchoring the ligand to its target protein. While detailed public studies focusing specifically on the systematic replacement of the isopropyl group in this compound are limited, the nature of the N-alkyl substituent in related phenylurea compounds is known to be important for potency and selectivity. Modifications at this position can influence the compound's lipophilicity and steric fit within a receptor's binding pocket. In other classes of biologically active molecules, the length and nature of similar alkyl chains can impact activity; for example, in certain penetration enhancers, enhancers with an alkyl chain induced more irritation than those with an alkenyl (terpene) chain. This highlights the principle that modifications to such hydrophobic groups must balance gains in activity with other properties.
Investigating the Role of the Urea (B33335) Linker in Ligand-Target Interactions
The urea linker (-NH-CO-NH-) is not merely a spacer but a critical pharmacophoric element that is fundamental to the biological activity of these compounds. Its structure allows it to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form multiple, stable hydrogen bonds with protein targets. This dual nature is central to establishing specific and robust drug-target interactions.
The hydrogen bonding capability of the urea moiety significantly influences a drug's physicochemical properties, such as aqueous solubility and its ability to permeate biological membranes. In some contexts, the urea functionality has been shown to interact directly with key catalytic residues in an enzyme's active site. For example, in the inhibition of fatty acid amide hydrolase (FAAH), a urea-containing compound was shown to interact with a catalytic serine (Ser241) nucleophile, leading to the carbamoylation and subsequent inactivation of the enzyme.
Beyond direct hydrogen bonding, the urea group can participate in other non-covalent interactions that stabilize the ligand-target complex. These can include NH-π interactions, where an N-H bond is oriented perpendicularly towards an aromatic ring (like tryptophan) in the protein, and stacking interactions, where the planar urea moiety lies parallel to an aromatic side chain. These varied and crucial interactions underscore the importance of the urea linker in the molecular mechanism of action for this class of compounds.
Rational Design Principles for Optimizing Biological Activity and Selectivity
Rational drug design aims to optimize the therapeutic properties of a lead compound based on a deep understanding of its SAR and interaction with its biological target. For derivatives of this compound, several key principles have emerged.
One primary strategy involves leveraging computational and in-silico methods to predict the activity of designed compounds before their synthesis, thereby minimizing trial-and-error approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties (like lipophilicity, electronic character, and steric factors) with biological activity. A sample QSAR equation for a series of related 1-(benzoyloxy)urea derivatives demonstrates this principle: Log 1/IC50 = - 0.205 (σ) – 0.051 (Es) – 1.911 Here, σ represents the electronic parameter and Es represents the steric parameter, quantifying the impact of these properties on cytotoxic activity.
A second principle is the bioisosteric replacement and functional group modification to enhance potency and selectivity. Based on SAR findings, antioxidant activity can be rationally improved by:
Introducing electron-donating groups to the hydroxyphenyl ring. nih.gov
Adding sterically bulky groups ortho to the phenolic hydroxyl to shield the resulting radical. nih.gov
For antiproliferative activity, design principles may focus on achieving selectivity for cancer cells. For example, certain bis-urea derivatives of primaquine (B1584692) showed extreme selectivity against the MCF-7 breast cancer cell line. nih.gov The design of one promising compound, a p-fluoro derivative, was noted for its high activity and full agreement with Lipinski's rules for drug-likeness, marking it as a strong lead for further development. nih.gov
A third principle involves designing hybrid molecules that combine the phenylurea scaffold with another pharmacophore to achieve a synergistic or novel biological effect. This involves designing and synthesizing compounds that bridge two known active moieties with the versatile urea or bis-urea functionality. nih.gov
Synthesis and Biological Evaluation of Novel Analogues and Hybrid Compounds
Guided by SAR and rational design principles, numerous novel analogues of this compound have been synthesized and evaluated for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects.
One study detailed the synthesis of novel phenylurea derivatives containing a 2-benzoylindan-1-one moiety. These compounds were evaluated for their anticancer activity against HeLa (cervical cancer) and C6 (glioma) cell lines. The results, determined by a BrdU proliferation assay, identified compounds 3f and 3g as the most potent antiproliferative agents in the series. These compounds were also screened for antimicrobial activity and showed remarkable efficacy against the tested microorganisms.
Another research effort focused on creating hybrid compounds by linking primaquine, an antimalarial drug, to various substituted phenylurea moieties. nih.gov These novel urea and bis-urea derivatives were evaluated for antiproliferative activity against a panel of cancer cell lines. The study found that urea derivatives with trifluoromethyl substituents (3h-j ) had potent, low-micromolar antiproliferative effects against all tested cell lines. nih.gov Compound 3j (3-[3,5-Bis(trifluoromethyl)phenyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea) was identified as the most active urea derivative. nih.gov These compounds were also assessed for antimicrobial activity, with 3j exhibiting the strongest effect with a Minimum Inhibitory Concentration (MIC) ranging from 1.6 to 12.5 µg/mL. nih.gov
The table below summarizes the biological activities of selected novel analogues.
| Compound ID | Series | Target/Assay | Key Finding | Reference |
| 3f, 3g | Phenylurea-indan-1-one | HeLa, C6 cell proliferation | Most active antiproliferative compounds in the series. | |
| 3j | Primaquine-phenylurea hybrid | Antiproliferative (various cancer cell lines) | Most active urea derivative; low micromolar IC50 values. | nih.gov |
| 3j | Primaquine-phenylurea hybrid | Antimicrobial | Strongest activity in series (MIC = 1.6-12.5 µg/mL). | nih.gov |
| 6d | Primaquine-bis-urea hybrid | MCF-7 cell proliferation | Highly active (IC50 = 0.31 µM) and extremely selective. | nih.gov |
| 6h | Primaquine-bis-urea hybrid | Antiproliferative (various cancer cell lines) | Most active bis-urea derivative in the series. | nih.gov |
In a different synthetic approach, L-valine was used as a starting point to create novel analogues bearing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, which were then evaluated for antioxidant and antimicrobial properties. This work demonstrates the synthetic versatility of using amino acid scaffolds to generate chemical diversity for biological screening. The synthesis of these varied analogues and the subsequent biological testing are essential steps that validate the principles of rational design and expand the therapeutic potential of the phenylurea chemical class.
Analytical Methodologies for Research and Quantitative Analysis of 1 4 Hydroxyphenyl 3 Isopropylurea
Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Research Samples
Chromatographic methods are paramount for the separation of 1-(4-Hydroxyphenyl)-3-isopropylurea from complex mixtures, the assessment of its purity, and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds due to their thermal instability, which makes Gas Chromatography (GC) unsuitable. newpaltz.k12.ny.us HPLC methods, particularly in reversed-phase mode, are widely used for the determination of phenylurea herbicides in various matrices. newpaltz.k12.ny.uschromatographyonline.comnih.gov These methods are adept at separating the target analyte from impurities and metabolites.
For the analysis of phenylurea derivatives, a C18 column is frequently the stationary phase of choice, offering good retention and selectivity. newpaltz.k12.ny.usnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. chromatographyonline.com Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 245 nm often being suitable for these types of compounds. chromatographyonline.comnih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Phenylurea Compounds
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Additives | Phosphoric acid or Formic acid (to adjust pH) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV Absorbance at ~210 nm or ~245 nm |
| Injection Volume | 10 - 20 µL |
This table presents typical starting conditions for the HPLC analysis of phenylurea compounds based on published methods for related analytes. Specific conditions for this compound would require method development and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC with UV detection, making it an invaluable tool for the analysis of complex samples and for metabolite identification. scripps.eduau.dknih.govresearchgate.netchemrxiv.org This technique combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer.
For the analysis of urea (B33335) derivatives and metabolites, sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components. researchgate.net The chromatographic separation is typically achieved using a reversed-phase column (e.g., C18 or biphenyl) with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol. au.dknih.gov
Mass spectrometric detection is highly specific, allowing for the determination of the analyte's mass-to-charge ratio (m/z). In tandem MS, the precursor ion is fragmented to produce product ions, further increasing the specificity and confidence in identification. For urea-containing compounds, derivatization may sometimes be employed to enhance ionization and detection, as was done in a method for urea in exhaled breath condensate where it was converted to 2-hydroxypyrimidine. researchgate.net
Table 2: Representative LC-MS Parameters for Analysis of Related Metabolites
| Parameter | Example Conditions |
| Chromatography | UHPLC/UPLC |
| Column | C18 or Biphenyl |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
This table provides representative LC-MS conditions based on methods for analyzing metabolites with structural similarities to this compound. Optimization would be necessary for the target analyte.
Spectroscopic Techniques for Quantitative Determination
Spectroscopic methods provide alternative and complementary approaches for the quantitative analysis of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduresearchgate.netresearchgate.netscience-softcon.devscht.cz The presence of the phenyl and urea groups in this compound makes it a suitable candidate for this technique, as these moieties act as chromophores. vscht.cz
Quantitative analysis by UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax is a characteristic of the compound in a specific solvent. While the specific λmax for this compound is not widely published, related phenolic compounds and phenylurea herbicides exhibit absorption maxima in the UV region, often between 200 nm and 300 nm. researchgate.net
Table 3: General Parameters for UV-Visible Spectroscopic Analysis
| Parameter | Description |
| Instrument | UV-Visible Spectrophotometer (Single or Double Beam) |
| Solvent | A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., Methanol, Ethanol, Acetonitrile, Water) |
| Wavelength (λmax) | The wavelength at which the analyte shows maximum absorbance. This must be determined experimentally for this compound. |
| Calibration | A series of standards of known concentrations are used to create a calibration curve (Absorbance vs. Concentration). |
| Quantification | The concentration of an unknown sample is determined by measuring its absorbance and interpolating from the calibration curve. |
Emerging Research Directions and Future Perspectives in the Study of 1 4 Hydroxyphenyl 3 Isopropylurea
Advancements in Sustainable and Efficient Synthesis Protocols
The chemical industry is increasingly moving towards greener and more sustainable practices, and the synthesis of urea (B33335) derivatives is no exception. Traditional methods for creating ureas can involve harsh reagents and produce significant waste. Current research is therefore focused on developing cleaner, more efficient, and economically viable synthetic routes.
A significant area of interest is the development of photocatalytic pathways. For instance, researchers have demonstrated the selective synthesis of urea through the oxidative coupling of carbon monoxide (CO) and ammonia (B1221849) (NH₃). researchgate.net One study achieved a high urea generation rate using oxygen-deficient titanium dioxide under a controlled oxygen atmosphere, highlighting a clean, energy-driven approach. researchgate.net Another novel method involves using a Dielectric Barrier Discharge (DBD) plasma with ammonia and carbon dioxide gas mixtures, which has shown promise in producing urea crystals with increasing efficiency. researchgate.net Furthermore, the simultaneous electrochemical reduction of nitrite (B80452) and carbon dioxide is being explored as a sustainable, low-cost approach to urea synthesis under mild conditions. researchgate.net These innovative methods represent a significant step away from conventional thermochemical reactions that require high pressures and temperatures. researchgate.net
Table 1: Comparison of Modern Urea Synthesis Methods
| Synthesis Method | Reactants | Key Advantages |
| Photocatalysis | Carbon Monoxide, Ammonia | Clean energy-driven, High selectivity |
| Plasma Synthesis | Ammonia, Carbon Dioxide | Operates at ambient conditions |
| Electrocatalysis | Nitrite, Carbon Dioxide | Low-cost, Sustainable, Mild conditions |
Exploration of Novel Non-Clinical Biological Applications and Mechanisms
While the initial interest in urea compounds was often linked to specific therapeutic areas, emerging research is uncovering a broader range of biological activities. The focus is shifting towards understanding their roles in fundamental cellular processes, which could open up new, non-clinical applications.
A key area of exploration is in the development of inhibitors for specific enzymes. For example, novel series of urea compounds have been designed and synthesized as potent inhibitors of anaplastic lymphoma kinase (ALK). nih.gov ALK is a key target in certain cancers, and researchers have used homology modeling to design urea derivatives that can selectively inhibit this kinase. nih.gov Some of these compounds have demonstrated inhibition of ALK in the high nanomolar range and selective activity against ALK-positive cells. nih.gov This research elucidates the structure-activity relationships that govern the interaction between urea-based inhibitors and their target kinases. nih.gov
Future studies will likely involve screening 1-(4-hydroxyphenyl)-3-isopropylurea and its analogues against a wider array of biological targets to identify new mechanisms of action and potential uses in biochemical research.
Rational Design and Synthesis of Advanced Urea-Based Chemical Probes
The inherent ability of the urea functional group to form strong hydrogen bonds makes it an excellent scaffold for designing sophisticated chemical probes. These tools are crucial for studying complex biological systems. Rational design involves creating molecules with specific properties to interact with and report on biological targets.
Researchers have successfully designed urea-based two-component systems that can act as organogelators. acs.org These systems are versatile and can be adapted to gel a wide range of liquids by modifying the molecular structure to control intermolecular interactions and solubility. acs.orgacs.org The design principles focus on creating molecules with a part responsible for strong, directional self-assembly and another part that ensures favorable interactions with the surrounding solvent. acs.org This approach has led to the development of gelators based on amide, urethane, and urea linkages that function through a combination of π-π stacking and hydrogen-bonding interactions. acs.org
The development of such advanced materials demonstrates the potential for creating highly specific chemical probes for various applications, from materials science to bioimaging.
High-Throughput Screening (HTS) and Library Design for Expanding Chemical Space
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. researchgate.net To maximize the efficiency of HTS, the design of the compound library is critical. thermofisher.com The ideal library is structurally diverse, increasing the probability of finding "hits" against a biological target. thermofisher.com
For urea-based compounds, the goal is to create libraries that explore a wide region of chemical space. This involves synthesizing a large number of derivatives with varied substituents. Quantitative models that relate chemical structure to biological activity are used to guide the selection of compounds for screening collections. nih.gov These models help determine whether a diverse collection or a more focused set of compounds is the appropriate strategy for a given target. nih.gov
Commercial screening collections, such as the Maybridge screening collection, contain tens of thousands of diverse, drug-like organic compounds designed to increase the odds of a successful screening campaign. thermofisher.com HTS assays are continuously being improved with advancements in automation, miniaturization, and data analysis to efficiently screen these large libraries. researchgate.net Screening diverse libraries has been shown to yield a higher hit identification rate than using libraries with low structural diversity. researchgate.net
Table 2: Key Considerations in HTS Library Design
| Feature | Description | Importance |
| Structural Diversity | Wide range of chemical scaffolds and functional groups. | Increases the probability of finding novel hits against various targets. thermofisher.comresearchgate.net |
| Drug-Likeness | Compounds adhere to principles like Lipinski's Rule of 5. | Enhances the likelihood that hits will have favorable pharmacokinetic properties. thermofisher.com |
| Exclusion of Problematic Structures | Filtering out compounds known to cause interference in assays (PAINS). | Reduces false positives and focuses resources on viable lead compounds. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Structure Elucidation and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds. These powerful computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers.
In the context of urea derivatives, AI and ML can be applied in several ways. For structure elucidation, AI algorithms can analyze spectroscopic data (like NMR) to help determine the precise structure of newly synthesized compounds more rapidly. In predictive modeling, ML models can be trained on existing data to predict the biological activity or physical properties of novel urea compounds before they are even synthesized. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Furthermore, AI is being integrated into HTS workflows to improve the analysis of screening data and to help identify the most promising hit compounds from the vast amount of information generated. researchgate.net By linking chemical structure to activity, ML models can guide the design of next-generation urea-based compounds with enhanced properties, accelerating the cycle of design, synthesis, and testing. nih.gov
Q & A
Basic: What synthetic methodologies are most effective for producing high-purity 1-(4-Hydroxyphenyl)-3-isopropylurea, and how can impurities be minimized?
Methodological Answer:
The synthesis of this compound typically involves urea-forming reactions, such as coupling 4-hydroxyphenyl isocyanate with isopropylamine under controlled conditions. Key parameters include temperature (maintained at 0–5°C to prevent side reactions), solvent selection (e.g., anhydrous tetrahydrofuran for moisture sensitivity), and stoichiometric ratios. To ensure purity, membrane separation technologies (e.g., nanofiltration) or chromatographic techniques (HPLC with C18 columns) are recommended post-synthesis. Impurities often arise from incomplete reaction or hydroxyl group oxidation; these can be mitigated via inert atmosphere protocols and reducing agents like ascorbic acid .
Basic: What analytical techniques are optimal for characterizing structural and physicochemical properties of this compound?
Methodological Answer:
A multi-technique approach is advised:
- Structural Confirmation: Use H/C NMR (DMSO-d6 solvent) to verify urea linkage and aromatic substitution patterns.
- Purity Assessment: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects trace impurities (<0.1%).
- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures (typically >200°C for urea derivatives).
- Solubility Profiling: Phase-solubility studies in aqueous buffers (pH 1–10) identify optimal conditions for biological assays. Cross-reference data with structurally analogous compounds (e.g., N,N'-bis(4-Isopropylphenyl)urea) to validate results .
Advanced: How can adsorption and reactivity of this compound on indoor surfaces be systematically studied to assess environmental persistence?
Methodological Answer:
Environmental interface studies require a two-pronged approach:
Fundamental Adsorption: Use quartz crystal microbalance (QCM) measurements to quantify adsorption kinetics on materials like gypsum or PVC. Vary relative humidity (20–80%) to mimic indoor conditions.
Surface Reactivity: Expose the compound to ozone or hydroxyl radicals in controlled chambers, followed by surface analysis via ToF-SIMS or AFM-IR to detect degradation products. Microspectroscopic imaging (e.g., Raman mapping) at nanoscale resolution identifies reactive hotspots. These methods align with emerging frameworks for indoor surface chemistry .
Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding) be resolved?
Methodological Answer:
Contradictions often stem from assay variability or incomplete mechanistic models. To address this:
- Dose-Response Refinement: Conduct factorial design experiments (e.g., 3×3 matrices) testing concentration, pH, and co-factor dependencies.
- Theoretical Alignment: Ground hypotheses in urea-based inhibitor frameworks (e.g., hydrogen-bonding interactions with catalytic residues). Use molecular docking (AutoDock Vina) to predict binding modes, followed by mutagenesis studies (e.g., alanine scanning) to validate key residues.
- Control Standardization: Include positive controls (e.g., known urea-based inhibitors) and pre-incubate enzymes to rule out time-dependent inactivation .
Advanced: What computational and experimental strategies are suitable for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
Computational SAR:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and H-bond donor/acceptor capacities.
- Generate QSAR models using descriptors like logP, polar surface area, and Hammett constants.
Experimental SAR:
- Synthesize derivatives with systematic substitutions (e.g., halogenation at the 4-hydroxyphenyl group).
- Use high-throughput screening (HTS) with fluorescence-based assays to quantify binding affinities.
- Cross-validate results with in silico predictions to identify outliers (e.g., steric hindrance effects). Process simulation tools (Aspen Plus) can optimize reaction conditions for derivative synthesis .
Advanced: How can degradation pathways of this compound in aqueous environments be modeled to inform ecotoxicology assessments?
Methodological Answer:
- Hydrolytic Degradation: Conduct accelerated aging studies (pH 3–10, 40–60°C) with LC-MS/MS monitoring. Identify hydrolytic cleavage products (e.g., 4-hydroxyphenylamine).
- Photolytic Pathways: Use solar simulators (UV-Vis range) to study light-induced degradation. ROS scavengers (e.g., NaN3 for O quenching) clarify degradation mechanisms.
- Ecotoxicity Modeling: Apply quantitative structure-activity relationship (QSAR) models (EPI Suite) to predict toxicity of degradation products. Pair with microbial viability assays (e.g., Vibrio fischeri bioluminescence inhibition) for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
